molecular formula C9H9F3O2 B3039360 [4-(2,2,2-Trifluoroethoxy)phenyl]methanol CAS No. 1020949-12-5

[4-(2,2,2-Trifluoroethoxy)phenyl]methanol

Cat. No.: B3039360
CAS No.: 1020949-12-5
M. Wt: 206.16 g/mol
InChI Key: UPUNZBFRXMPBEE-UHFFFAOYSA-N
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Description

[4-(2,2,2-Trifluoroethoxy)phenyl]methanol, with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol, is a high-purity chemical building block of significant interest in medicinal and organic chemistry . The compound is characterized by the simultaneous presence of a benzyl alcohol moiety and a 2,2,2-trifluoroethoxy group attached to a phenyl ring. The trifluoroethoxy group is a notable structural feature due to the strong electron-withdrawing nature and high electronegativity of the fluorine atoms, which can profoundly influence a molecule's electronic distribution, metabolic stability, and lipophilicity . These properties make it a valuable fragment for the design of more complex molecules, particularly in the pharmaceutical industry, where the incorporation of trifluoroethoxy groups is a established strategy to modulate the biological activity and pharmacokinetic properties of drug candidates . This compound serves as a versatile synthetic intermediate. The primary alcohol functional group can undergo various transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, or etherification, allowing for further structural diversification . Its primary application is in the research and development of novel active compounds. The structural motif of a fluorinated ether linked to an aromatic system is found in various biologically active molecules and patented pharmaceutical compounds, highlighting its relevance in modern drug discovery efforts . Available as a powder, [4-(2,2,2-Trifluoroethoxy)phenyl]methanol is provided for research applications only . It is essential to handle this material with care. Refer to the safety data sheet for comprehensive handling and hazard information. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2,2,2-trifluoroethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-4,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUNZBFRXMPBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020949-12-5
Record name [4-(2,2,2-trifluoroethoxy)phenyl]methanol
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Foundational & Exploratory

The Fluorinated Scaffold: Trifluoroethoxy-Substituted Benzyl Alcohols in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes optimization of small molecule therapeutics, the 2,2,2-trifluoroethoxy group (


) has emerged as a critical bioisostere for the methoxy group (

). While the methoxy group is a standard electron-donating substituent, it is frequently a "metabolic soft spot," susceptible to rapid O-dealkylation by Cytochrome P450 enzymes.

This technical guide analyzes the medicinal chemistry of trifluoroethoxy-substituted benzyl alcohols —a pivotal class of intermediates and pharmacophores. By introducing the trifluoroethoxy moiety, medicinal chemists can simultaneously modulate lipophilicity (


), enhance metabolic stability (

), and alter the electronic landscape of the aromatic ring without significantly changing steric bulk.

Part 1: The Fluorine Effect – Physicochemical Rationale

Metabolic Blocking & Electronic Modulation

The primary driver for incorporating a trifluoroethoxy group is the prevention of O-dealkylation . In a standard methoxy ether, CYP450 enzymes abstract a hydrogen atom from the


-carbon, leading to a hemiacetal intermediate that collapses to release formaldehyde and the phenol.

In the trifluoroethoxy variant, the strong electron-withdrawing nature of the


 group deactivates the adjacent methylene protons (

), raising the activation energy for hydrogen abstraction. Furthermore, the C-F bond strength (

) renders the terminal group inert to oxidative attack.
The "Super-Lipophilic" Ether

The trifluoroethoxy group is significantly more lipophilic than a methoxy group. This increase in lipophilicity facilitates blood-brain barrier (BBB) penetration and membrane permeability, but it must be balanced to avoid non-specific binding.

Table 1: Comparative Properties of Alkoxy Substituents

PropertyMethoxy (

)
Trifluoroethoxy (

)
Impact on Drug Design
Hammett

-0.27 (Donor)+0.15 (Weak Acceptor)Inverts electronic influence on the ring.
Hansch

(Lipophilicity)
-0.02+0.68Increases hydrophobic binding interactions.
Metabolic Fate Rapid O-dealkylationStable / Excreted intactProlongs half-life (

).
Bond Angle (C-O-C)


Alters conformational preference.
Visualization: The Metabolic Shield

The following diagram illustrates the metabolic divergence between methoxy and trifluoroethoxy substituted benzyl alcohols.

MetabolicStability node_substrate Substrate (Benzyl Alcohol Derivative) node_methoxy Methoxy Analog (-OCH3) node_substrate->node_methoxy Design Choice A node_tfe Trifluoroethoxy Analog (-OCH2CF3) node_substrate->node_tfe Design Choice B node_cyp CYP450 Oxidation node_unstable Unstable Hemiacetal node_cyp->node_unstable H-Abstraction node_stable Metabolically Stable Parent Drug node_cyp->node_stable Oxidation Blocked (CF3 Shielding) node_methoxy->node_cyp High Affinity node_tfe->node_cyp Low Affinity (Electron Deficient) node_metabolite Phenol + HCHO (Inactive/Toxic) node_unstable->node_metabolite Rapid Collapse

Figure 1: Mechanism of metabolic stabilization. The electron-withdrawing CF3 group protects the alpha-methylene protons from CYP450 abstraction.

Part 2: Synthetic Architectures

The synthesis of trifluoroethoxy-substituted benzyl alcohols is non-trivial due to the reduced nucleophilicity of 2,2,2-trifluoroethanol (TFE) compared to ethanol. Standard Williamson ether synthesis often fails or requires harsh conditions.

The Copper-Catalyzed Ullmann Coupling (Best Practice)

The most robust method for installing the trifluoroethoxy group onto an aromatic ring—specifically for precursors like 2,5-bis(2,2,2-trifluoroethoxy)benzyl alcohol —utilizes a copper-catalyzed coupling reaction.

Experimental Protocol: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)toluene

Note: This intermediate is the precursor to the benzyl alcohol via oxidation and subsequent reduction.

Reagents:

  • 2,5-Dibromotoluene (

    
    )
    
  • 2,2,2-Trifluoroethanol (TFE) (

    
    )
    
  • Sodium Hydride (NaH, 60% dispersion) (

    
    )
    
  • Copper(I) Iodide (CuI) (

    
    )
    
  • Solvent: DMAc (N,N-Dimethylacetamide) or NMP.

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried 3-neck flask under Argon, suspend NaH in anhydrous DMAc. Cool to

    
    . Add TFE dropwise. Caution: Hydrogen gas evolution. Stir for 30 min until evolution ceases.
    
  • Coupling: Add 2,5-dibromotoluene and CuI to the reaction mixture.

  • Heating: Heat the mixture to

    
     for 12–16 hours. Monitor by HPLC/TLC for the disappearance of the dibromide.
    
  • Quench: Cool to room temperature. Pour slowly into ice-cold dilute HCl (

    
    ) to quench excess alkoxide and solubilize copper salts.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 75–85%

Divergent Pathway: From Toluene to Alcohol

Once the ether linkage is established, the methyl group is converted to the alcohol.

  • Oxidation: The toluene derivative is oxidized to the benzoic acid using

    
     or electro-oxidation.
    
  • Reduction: The benzoic acid (or its ester) is reduced to the benzyl alcohol using

    
     or Borane-THF complex.
    

Part 3: Case Study – The Flecainide Paradigm

Flecainide Acetate represents the gold standard for this chemical class. It is a Class Ic antiarrhythmic agent used to prevent tachyarrhythmias.[1][2][3]

Structural Logic

Flecainide features a central benzamide core flanked by a piperidine ring and the critical 2,5-bis(2,2,2-trifluoroethoxy) phenyl moiety.

  • Role of Trifluoroethoxy:

    • Lipophilicity: Ensures high oral bioavailability and rapid distribution to cardiac tissue.

    • Metabolic Stability: The molecule resists rapid degradation, allowing for a dosing regimen of twice daily (

      
      ).
      
    • Sodium Channel Blockade: The bulky, electron-poor ethers influence the binding kinetics to the Nav1.5 sodium channel, promoting the "slow dissociation" characteristic of Class Ic agents.

Synthesis Workflow Visualization

The following diagram outlines the industrial route to the Flecainide core, highlighting the benzyl alcohol/acid divergence.

SynthesisRoute start 1,4-Dibromobenzene (Starting Material) step1 Step 1: Ullmann Coupling (TFE, NaH, CuI, NMP) start->step1 inter1 1,4-bis(2,2,2-trifluoroethoxy)benzene step1->inter1 step2 Step 2: Formylation/Lithiation (n-BuLi, DMF) inter1->step2 inter2 2,5-bis(trifluoroethoxy)benzaldehyde step2->inter2 step3 Step 3: Reduction (NaBH4) inter2->step3 drug FLECAINIDE (via Amidation pathway) inter2->drug Alternative Path (Oxidation to Acid -> Amide) product 2,5-bis(trifluoroethoxy)benzyl alcohol (Key Intermediate) step3->product

Figure 2: Synthetic pathway to the key benzyl alcohol intermediate. Note that for Flecainide, the aldehyde/acid is often coupled directly, but the alcohol serves as a versatile divergence point for other derivatives.

Part 4: Emerging Applications & Future Directions[11]

Beyond antiarrhythmics, trifluoroethoxy-substituted benzyl alcohols are gaining traction in oncology and antimicrobial research.

Antimicrobial Agents

Recent studies indicate that benzyl alcohol derivatives bearing trifluoroethoxy groups exhibit potent activity against Gram-positive bacteria. The mechanism involves membrane disruption, facilitated by the fluorinated group's ability to embed into the lipid bilayer.

  • Target: Bacterial cell membrane integrity.

  • Advantage: The fluorinated motif resists bacterial efflux pumps better than non-fluorinated analogs due to altered physiochemical properties.

Anticancer Building Blocks

2,3,4-Trifluoro-6-(trifluoromethyl)benzyl alcohol is utilized as a scaffold for novel kinase inhibitors. The trifluoroethoxy group is often employed to fill hydrophobic pockets in the ATP-binding site of kinases (e.g., EGFR, VEGFR), where a simple methoxy group would provide insufficient binding energy.

Protocol for Antimicrobial Screening (MIC Assay)

To validate the activity of a newly synthesized trifluoroethoxy benzyl alcohol derivative:

  • Preparation: Dissolve compound in DMSO (

    
     stock).
    
  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth.

  • Inoculation: Add

    
     of S. aureus (ATCC 29213).
    
  • Incubation:

    
     for 18–24 hours.
    
  • Readout: Determine Minimum Inhibitory Concentration (MIC) by visual turbidity check or OD600 measurement.

    • Success Criterion: MIC

      
       suggests potent activity warranting lead optimization.
      

References

  • Banitt, E. H., et al. (1975).[4] "Antiarrhythmics.[1][2] N-(aminoalkyl)trifluoroethoxybenzamides." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Leroux, F. R., et al. (2005). "Trifluoromethyl ethers - synthesis and properties of an unusual substituent." ChemBioChem.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 3356, Flecainide." PubChem.

  • Wrobel, J., et al. (2019). "2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides." The Journal of Organic Chemistry.

Sources

Metabolic stability of trifluoroethoxy phenyl methanol vs methoxy analogs

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Fluorination: Enhancing Metabolic Stability via Trifluoroethoxy Bioisosteres

Executive Summary

In lead optimization, the methoxy group (


) is a ubiquitous structural motif, yet it frequently presents a metabolic liability. Cytochrome P450 (CYP450) enzymes readily target these ether linkages for 

-dealkylation, leading to rapid clearance and reduced oral bioavailability.

This technical guide analyzes the strategic substitution of the methoxy group with a 2,2,2-trifluoroethoxy group (


) . We explore the physicochemical rationale—specifically the modulation of Bond Dissociation Energy (BDE) and lipophilicity—that allows this bioisostere to block metabolic soft spots without compromising binding affinity. We also provide a validated protocol for assessing this stability in liver microsomes.

Mechanistic Basis: The Fluorine Effect

To understand the stability difference between a methoxy analog and a trifluoroethoxy analog, one must analyze the catalytic mechanism of CYP450-mediated


-dealkylation.
The Metabolic Liability: Methoxy Group

The metabolism of a methoxy group proceeds via a Hydrogen Atom Transfer (HAT) mechanism. The high-valent iron-oxo species of the CYP450 heme (Compound I) abstracts a hydrogen atom from the


-carbon (the methyl group).
  • Abstraction:

    
    
    
  • Rebound: The radical recombines with the hydroxyl radical to form a hemiacetal (

    
    ).
    
  • Collapse: The unstable hemiacetal spontaneously collapses into the phenol (

    
    ) and formaldehyde (
    
    
    
    ).
The Shield: Trifluoroethoxy Group

Replacing hydrogens with fluorine atoms exerts a profound electronic effect.

  • Inductive Effect (

    
    ):  The 
    
    
    
    group is powerfully electron-withdrawing. This pulls electron density away from the adjacent methylene (
    
    
    ) group in the trifluoroethoxy moiety.
  • Bond Dissociation Energy (BDE): The electron deficiency increases the strength of the remaining C-H bonds on the

    
    -carbon. It becomes energetically unfavorable for the CYP450 Compound I to abstract these protons.
    
  • Steric Protection: The Van der Waals radius of the

    
     group is significantly larger than a methyl group, potentially hindering the approach of the enzyme to the oxygen lone pairs or the 
    
    
    
    -carbon.

Diagram 1: Metabolic Pathway Divergence This diagram illustrates the blockade of the HAT mechanism by the trifluoroethoxy group.

MetabolicPathway cluster_methoxy Methoxy Analog (Unstable) cluster_fluoro Trifluoroethoxy Analog (Stable) M_Sub Methoxy Analog (R-OCH3) M_Rad C-centered Radical (R-OCH2•) M_Sub->M_Rad CYP450 (HAT) Fast Kinetics M_Hemi Hemiacetal (R-OCH2OH) M_Rad->M_Hemi OH Rebound M_Prod Phenol + HCHO (Metabolite) M_Hemi->M_Prod Spontaneous Collapse F_Sub Trifluoroethoxy Analog (R-OCH2CF3) F_Block High BDE Barrier (No Reaction) F_Sub->F_Block CYP450 (HAT) Blocked

Caption: Comparative metabolic fate. The electron-withdrawing CF3 group raises the activation energy for Hydrogen Atom Transfer, effectively blocking O-dealkylation.

Comparative Analysis: Physicochemical Shifts

When transitioning from a methoxy to a trifluoroethoxy analog, metabolic stability is not the only parameter that shifts. The scientist must balance stability with solubility and permeability.

Table 1: Predicted Physicochemical & Metabolic Profile

ParameterMethoxy Analog (

)
Trifluoroethoxy Analog (

)
Impact on Drug Design
Metabolic Stability (

)
Low (< 30 min)High (> 120 min)Reduces clearance; enables lower dosing.
Lipophilicity (

)
BaselineIncreased (+0.8 to +1.0 log units)Improves membrane permeability but may increase plasma protein binding.
Electronic Effect (

)
Weak DonorStrong WithdrawerMay alter pKa of nearby basic amines, affecting solubility.
Molecular Weight +31 Da (vs H)+99 Da (vs H)Slight increase; usually negligible for "Rule of 5".
Conformation RotatableRotatable but bulkier

bulk may lock specific conformations beneficial for binding.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability enhancement, we utilize a metabolic stability assay using Liver Microsomes (LM). This system contains the full complement of Phase I enzymes (CYP450s).

Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH Regenerating System (solutions A and B) or solid NADPH (1 mM final).

  • Test Compound: 10 mM DMSO stock (diluted to 1 µM final assay concentration).

  • Internal Standard (IS): Propranolol or Tolbutamide (for LC-MS normalization).

Step-by-Step Workflow
  • Pre-Incubation: Prepare a master mix of Buffer + Microsomes (0.5 mg/mL final) + Test Compound (1 µM). Equilibrate at 37°C for 5 minutes.

    • Why? Ensures the compound is bound to microsomes and at physiological temperature before the reaction starts.

  • Initiation: Add pre-warmed NADPH (1 mM final) to initiate the reaction.

    • Control: Include a "minus NADPH" control to check for chemical instability (non-enzymatic degradation).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing the Internal Standard.

    • Mechanism: Organic solvent precipitates proteins, stopping the enzymatic reaction instantly.

  • Processing: Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the disappearance of the parent compound peak area ratio (Analyte/IS).

Diagram 2: Assay Workflow & Decision Logic

AssayWorkflow Start Start Assay Prep Pre-Incubate (Microsomes + Cmpd) Start->Prep Init Add NADPH (t=0) Prep->Init Sample Sample at 0, 15, 30, 60 min Init->Sample Quench Quench with ACN (+ Internal Std) Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calc Calculate Intrinsic Clearance (CLint) LCMS->Calc Decision Is t(1/2) > 60 min? Calc->Decision Stable High Stability (Advance Candidate) Decision->Stable Yes Unstable Low Stability (Re-design) Decision->Unstable No

Caption: Standard operating procedure for microsomal stability assessment. The critical decision gate relies on the half-life threshold.

Data Analysis & Interpretation

The raw data from the LC-MS/MS (Peak Area Ratios) is plotted as


 vs. Time.
Calculations

The elimination rate constant (


) is the negative slope of the linear regression line:


Half-life (


): 


Intrinsic Clearance (


): 
This value scales the in vitro data to the physical volume of the incubation.


Expected Results
  • Methoxy Analog: Expect a steep negative slope.

    
     mins. 
    
    
    
    .
  • Trifluoroethoxy Analog: Expect a shallow slope.

    
     mins. 
    
    
    
    .

Interpretation: The trifluoroethoxy analog demonstrates "Low Clearance," indicating that the fluorine substitution successfully blocked the metabolic soft spot.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Physicochemical & Solubility Profiling of Fluorinated Benzyl Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of Fluorinated Benzyl Alcohols in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Fluorinated benzyl alcohols (FBAs) are critical pharmacophores and intermediates in medicinal chemistry. The strategic introduction of fluorine into the benzyl alcohol scaffold modulates metabolic stability, lipophilicity (LogP), and bioavailability without significantly altering steric bulk. However, these modifications drastically alter the solubility profile compared to the non-fluorinated parent compound.

This guide provides a comprehensive technical analysis of the solubility behavior of mono- and poly-fluorinated benzyl alcohols. It moves beyond simple "soluble/insoluble" classifications to explore the thermodynamic drivers of dissolution, the impact of fluorine regiochemistry (ortho, meta, para), and practical protocols for determining solubility profiles in drug development workflows.

Theoretical Framework: The Thermodynamics of Fluorination

Understanding the solubility of FBAs requires analyzing the interplay between crystal lattice energy (for solid derivatives) and solvation enthalpy.

The "Fluorine Effect" on Solvation

Fluorine is the most electronegative element, inducing a strong C-F dipole. However, the C-F bond is also poor at hydrogen bonding and highly hydrophobic. This creates a dichotomy in solubility behavior:

  • Polarity vs. Lipophilicity: While the dipole moment increases polarity, the low polarizability of the fluorine atom increases lipophilicity (LogP).

  • Hydrogen Bonding: The hydroxyl group (-OH) acts as both a donor and acceptor. Fluorine substitution on the ring reduces the electron density of the aromatic ring, which can inductively increase the acidity of the benzylic hydroxyl proton, potentially strengthening H-bond donation to basic solvents (e.g., DMSO, THF).

Phase Behavior Considerations
  • Liquid Isomers: 2-Fluorobenzyl alcohol and 3-Fluorobenzyl alcohol are liquids at room temperature. Their "solubility" in organic solvents is a question of miscibility . They are generally miscible with polar organics but may exhibit miscibility gaps in highly non-polar alkanes at low temperatures.

  • Solid Isomers: 4-Fluorobenzyl alcohol (MP ~23°C) and poly-fluorinated derivatives (e.g., 2,3,4,5,6-pentafluorobenzyl alcohol) are solids. For these, the Ideal Solubility Law (van't Hoff equation) applies, where solubility depends on the melting point and enthalpy of fusion.

Comparative Physicochemical Profile

The following table synthesizes key physicochemical data for common fluorinated benzyl alcohols, contrasting them with the non-fluorinated parent.

Table 1: Physicochemical Properties of Fluorinated Benzyl Alcohols

CompoundCAS No.[1][2][3][4][5]Physical State (25°C)Melting Point (°C)Boiling Point (°C)LogP (Approx)Water Solubility
Benzyl Alcohol 100-51-6Liquid-152051.05~35 g/L
2-Fluorobenzyl Alcohol 446-51-5Liquid-16199-2001.2 - 1.3Slightly Soluble
3-Fluorobenzyl Alcohol 456-47-3Liquid<-202041.2 - 1.3~1-4 g/L
4-Fluorobenzyl Alcohol 459-56-3Solid/Liq*22 - 24204-2061.3 - 1.4Slightly Soluble
2,6-Difluorobenzyl Alcohol 19064-18-7Solid38 - 40~200~1.5Low
Pentafluorobenzyl Alcohol 440-60-8Solid36 - 38180~2.4Insoluble

*Note: 4-Fluorobenzyl alcohol exists near the phase transition at room temperature; handling temperature dictates state.

Experimental Methodologies

To generate a precise solubility profile for drug development (e.g., for crystallization optimization or formulation), researchers must employ self-validating protocols.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Best for: Solid isomers (e.g., 4-FBA at <20°C, Poly-FBAs) and aqueous solubility.

  • Preparation: Add excess solid FBA to the solvent in a borosilicate glass vial.

  • Equilibration: Agitate at constant temperature (e.g., 25.0 ± 0.1°C) for 24–72 hours.

  • Phase Separation: Centrifuge or filter (0.45 µm PTFE filter) to remove undissolved solid. Critical: Pre-saturate the filter to prevent adsorption loss.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (typically 254 nm or 260 nm).

  • Validation: Repeat at 48h and 72h. If concentration changes <2%, equilibrium is reached.

Protocol B: Miscibility & Critical Solution Temperature (Liquid Isomers)

Best for: 2-FBA, 3-FBA in non-polar solvents (Hexane, Heptane).

  • Mixture: Prepare binary mixtures of FBA and solvent at varying mass fractions (0.1 to 0.9).

  • Observation: Visually inspect for turbidity (phase separation) at room temperature.

  • Thermal Scan: If clear, cool the mixture using a cryostat. Record the temperature where turbidity appears (Cloud Point).

  • Output: Construct a T-x phase diagram to identify the Upper Critical Solution Temperature (UCST).

Visualization of Experimental Logic

SolubilityWorkflow Start Select Fluorinated Benzyl Alcohol CheckState Check Physical State (25°C) Start->CheckState LiquidPath Liquid (2-FBA, 3-FBA) CheckState->LiquidPath SolidPath Solid (4-FBA*, Poly-FBA) CheckState->SolidPath MiscibilityTest Miscibility Screening (1:1 to 1:10 ratios) LiquidPath->MiscibilityTest Solvent Compatibility ShakeFlask Shake-Flask Method (Excess Solute) SolidPath->ShakeFlask Thermodynamic Solubility Output1 Miscibility Map / Cloud Point MiscibilityTest->Output1 Analysis HPLC/GC Quantification ShakeFlask->Analysis Output2 Saturation Solubility (mg/mL) Analysis->Output2

Figure 1: Decision matrix for solubility profiling based on the physical state of the fluorinated isomer.

Solubility Profile & Solvent Selection Guide

Based on thermodynamic principles and empirical data patterns, the following solubility profile applies to mono-fluorinated benzyl alcohols.

Polar Protic Solvents (Methanol, Ethanol, IPA)
  • Solubility: High / Miscible.

  • Mechanism: The hydroxyl group of FBA dominates the interaction, forming strong hydrogen bonds with the solvent. Fluorine substitution does not significantly hinder this interaction.

  • Application: Ideal solvents for reactions or as feed solvents in crystallization.

Polar Aprotic Solvents (DMSO, DMF, Ethyl Acetate)
  • Solubility: High / Miscible.

  • Mechanism: The dipole-dipole interactions are enhanced by the C-F bond. The acidic hydroxyl proton (made more acidic by the electron-withdrawing F) bonds strongly with the basic oxygen of DMSO/DMF.

  • Application: High-concentration stock solutions for biological assays.

Non-Polar Solvents (Hexane, Heptane, Toluene)
  • Solubility: Moderate to Low. [6]

  • Mechanism:

    • Toluene: Good solubility due to

      
       stacking interactions between the aromatic rings.
      
    • Alkanes (Hexane): Poor solubility/miscibility. The polar -OH group and C-F dipole are energetically unfavorable in the non-polar alkane environment.

  • Application: Anti-solvents for crystallization. Adding hexane to an ethyl acetate solution of 4-FBA is a classic method to induce precipitation/crystallization.

Thermodynamic Cycle of Dissolution

ThermoCycle Solid Solid Crystal (Lattice Energy) Gas Gas Phase (Ideal) Solid->Gas Sublimation (+dH_sub) Solution Solvated Molecule (Solution) Solid->Solution Dissolution (dH_soln) Gas->Solution Solvation (-dH_solv)

Figure 2: Thermodynamic cycle. For fluorinated benzyl alcohols, the high lattice energy of symmetric isomers (like 4-FBA) requires significant solvation energy to overcome, necessitating polar solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67808, 4-Fluorobenzyl alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10278, 2-Fluorobenzyl alcohol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 4-Fluorobenzyl alcohol - Gas Phase & Condensed Phase Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Grant, D. J. W., & Higuchi, T. (1990).Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for the Shake-Flask protocols described in Section 4).
  • European Chemicals Agency (ECHA).Registration Dossier - Benzyl alcohol and halogenated derivatives.

Sources

Technical Whitepaper: Handling, Synthesis, and Safety Profile of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and safety dossier for [4-(2,2,2-Trifluoroethoxy)phenyl]methanol , structured for researchers and drug development professionals.

CAS Number: 1020949-12-5 Molecular Formula: C


H

F

O

Molecular Weight: 206.16 g/mol Synonyms: 4-(2,2,2-Trifluoroethoxy)benzyl alcohol; Benzenemethanol, 4-(2,2,2-trifluoroethoxy)-

Executive Summary & Chemical Identity

[4-(2,2,2-Trifluoroethoxy)phenyl]methanol is a specialized fluorinated building block used primarily in medicinal chemistry to modulate lipophilicity (LogP) and metabolic stability. The trifluoroethoxy group acts as a bioisostere for alkoxy groups, introducing a strong electron-withdrawing effect while increasing resistance to oxidative metabolism compared to non-fluorinated analogs.

Physicochemical Profile
PropertyValue / Descriptor
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Boiling Point Predicted: ~260–270°C (at 760 mmHg)
Density Predicted: ~1.28 g/cm³
Solubility Soluble in MeOH, DCM, DMSO, EtOAc; Insoluble in water
LogP ~2.0 (Predicted)
pKa ~13.5 (Benzylic OH), Neutral (Ether)

Hazard Identification & Risk Assessment (GHS)

Based on functional group profiling of fluorinated benzyl alcohols.

Signal Word: WARNING

Hazard Statements
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2]

Causality of Hazards

The benzylic alcohol moiety is moderately reactive and can act as a weak alkylating agent under specific metabolic or chemical conditions, leading to mucosal irritation. The trifluoroethoxy group enhances lipophilicity, potentially increasing skin permeation rates compared to non-fluorinated benzyl alcohol.

Synthesis & Production Workflow

Expertise & Experience: Direct alkylation of 4-hydroxybenzyl alcohol is often non-selective due to competing nucleophilicity of the benzylic and phenolic hydroxyls. The industry-standard protocol utilizes a stepwise approach starting from 4-hydroxybenzaldehyde to ensure regiospecificity.

Step 1: Williamson Ether Synthesis

Reagents: 4-Hydroxybenzaldehyde, 2,2,2-Trifluoroethyl triflate (or tosylate), Potassium Carbonate (K


CO

). Solvent: DMF or Acetonitrile. Mechanism: S

2 attack of the phenoxide ion on the trifluoroethyl electrophile.
Step 2: Carbonyl Reduction

Reagents: Sodium Borohydride (NaBH


).
Solvent:  Methanol/THF.
Mechanism:  Nucleophilic addition of hydride to the aldehyde carbonyl.
Validated Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start Starting Material: 4-Hydroxybenzaldehyde Intermediate Intermediate: 4-(2,2,2-Trifluoroethoxy)benzaldehyde Start->Intermediate Alkylation (80°C, 4h) Reagent1 Reagent: 2,2,2-Trifluoroethyl Triflate + K2CO3 (Base) Reagent1->Intermediate Quench Quench: Dilute HCl / Water Intermediate->Quench Reduction (0°C -> RT) Reagent2 Reagent: NaBH4 (0.5 eq) in MeOH/THF Reagent2->Quench Product Final Product: [4-(2,2,2-Trifluoroethoxy)phenyl]methanol Quench->Product Extraction & Crystallization

Figure 1: Stepwise synthetic pathway ensuring regiospecificity at the phenolic oxygen.

Handling & Storage Protocols

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent slow oxidation to the corresponding benzaldehyde or benzoic acid.

  • Container: Amber glass vials to protect from light degradation.

Operational Safety Loop

This protocol uses a self-validating safety loop. Before proceeding to the next step, the operator must verify the previous control measure.

  • Engineering Control: Fume hood sash at proper height? -> YES -> Proceed.

  • PPE Check: Nitrile gloves (0.11 mm min thickness) + Safety Goggles? -> YES -> Proceed.

  • Reaction Monitoring: TLC indicates disappearance of aldehyde intermediate? -> YES -> Quench.

Emergency Response Logic

In the event of exposure, immediate action is required to mitigate lipophilic absorption.

Emergency Response Diagram (DOT)

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with Soap/Water (15 mins) Remove Clothing Skin->ActionSkin ActionEye Rinse with Water (15 mins) Remove Contacts Eye->ActionEye ActionInhale Move to Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Attention (Show SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Decision logic for emergency response based on exposure route.

Applications in Drug Development

This compound serves as a critical linker in Fragment-Based Drug Discovery (FBDD).

  • Bioisosterism: The -OCH2CF3 group mimics the steric bulk of an isopropyl group but with significantly altered electronics (electron-withdrawing) and lipophilicity.

  • Metabolic Blocking: The fluorine atoms block metabolic oxidation at the ethyl position, extending the half-life (

    
    ) of the parent drug.
    
  • Solubility: The polar hydroxyl group allows for further functionalization (e.g., conversion to a benzyl halide for coupling) or serves as a hydrogen bond donor/acceptor in the binding pocket.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17750671, (3-Fluoro-4-(trifluoromethoxy)phenyl)methanol. (Analogous fluorinated benzyl alcohol properties).[1] Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Fluorinated Benzyl Alcohols. Retrieved from [Link][4]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. (Context on trifluoroethoxy bioisosteres). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Williamson Ether Synthesis of Trifluoroethoxy Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of the trifluoroethoxy group (


) is a critical strategy in medicinal chemistry to modulate lipophilicity (

), metabolic stability, and bioisosteric properties. However, the unique electronic properties of 2,2,2-trifluoroethanol (TFE)—specifically its high acidity and reduced nucleophilicity compared to non-fluorinated alcohols—render standard Williamson ether synthesis protocols suboptimal. This guide provides an advanced, mechanistic approach to trifluoroethoxylation, detailing two validated protocols: a high-performance anhydrous method (NaH/DMF) and a scalable Phase-Transfer Catalysis (PTC) method.

Part 1: Scientific Foundation & Mechanistic Logic

The Fluorine Effect: Acidity vs. Nucleophilicity

The trifluoromethyl group is strongly electron-withdrawing (


 effect). This dramatically alters the reactivity profile of TFE compared to ethanol.
PropertyEthanol (

)
2,2,2-Trifluoroethanol (

)
Impact on Synthesis

~16.0~12.4TFE is easier to deprotonate; weaker bases (e.g.,

) can be used.
Nucleophilicity HighModerate/LowThe resulting alkoxide is "harder" and less reactive toward electrophiles.
Basicity StrongModerateReduced risk of

elimination side reactions, but slower

kinetics.

Key Insight: The primary challenge in trifluoroethoxylation is not generating the alkoxide, but enhancing its nucleophilicity . The


 anion holds its electron density tightly. To drive the reaction, one must use polar aprotic solvents  (to strip the cation solvation shell) or Phase Transfer Catalysts  (to create a "naked" anion in the organic phase).
Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the critical role of solvent/catalyst selection in favoring the


 etherification over elimination or hydrolysis.

ReactionMechanism cluster_conditions Critical Success Factors TFE TFE (CF3CH2OH) Alkoxide Trifluoroethoxide (CF3CH2O-) TFE->Alkoxide Deprotonation (Fast due to low pKa) Base Base (NaH or KOH) Base->Alkoxide TS_SN2 SN2 Transition State (Solvent Stabilized) Alkoxide->TS_SN2 + Electrophile (Rate Limiting Step) Side_E2 Side Product: Alkene (Elimination) Alkoxide->Side_E2 High Temp / Steric Hindrance Electrophile Alkyl Halide (R-CH2-X) Electrophile->TS_SN2 Product Trifluoroethyl Ether (R-CH2-OCH2CF3) TS_SN2->Product Inversion of Config

Caption: Mechanistic pathway highlighting the rate-limiting nucleophilic attack. Optimization focuses on stabilizing the SN2 transition state.

Part 2: Experimental Protocols

Protocol A: High-Performance Synthesis (NaH / DMF)

Best for: Small-scale discovery, unactivated alkyl halides, and valuable substrates requiring high conversion. Mechanism: Uses a strong base in a polar aprotic solvent to generate a "naked," highly reactive alkoxide.

Reagents & Equipment[1][2]
  • Substrate: Alkyl Bromide/Tosylate (1.0 equiv)

  • Nucleophile: 2,2,2-Trifluoroethanol (1.5 – 2.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 – 2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or DMSO (0.2 – 0.5 M concentration)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with inert gas.

  • Base Preparation: Add NaH (60% dispersion) to the flask.

    • Refinement: For highly sensitive substrates, wash NaH with dry hexanes (

      
      ) to remove mineral oil.
      
  • Alkoxide Generation: Suspend NaH in anhydrous DMF. Cool to

    
     in an ice bath. Add TFE dropwise via syringe.
    
    • Observation: Evolution of

      
       gas will occur. Allow stirring for 15–30 minutes at 
      
      
      
      until gas evolution ceases and a clear/translucent solution forms.
  • Alkylation: Add the Alkyl Halide (dissolved in minimal DMF if solid) dropwise to the alkoxide solution at

    
    .
    
  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT).

    • Optimization: If the substrate is secondary or deactivated, heat to

      
      . Monitor via TLC/LCMS.
      
  • Quench & Workup: Cool to

    
    . Carefully quench with saturated 
    
    
    
    solution. Extract with
    
    
    or EtOAc (
    
    
    ). Wash combined organics with water (
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
Protocol B: Scalable Green Synthesis (PTC / Toluene)

Best for: Large-scale process chemistry, moisture-sensitive substrates (if solid-liquid PTC used), and avoiding toxic dipolar solvents. Mechanism: Uses a phase-transfer catalyst to shuttle the trifluoroethoxide anion into the organic phase.

Reagents
  • Substrate: Alkyl Halide (1.0 equiv)

  • Nucleophile: TFE (1.5 equiv)

  • Base: 50% aq. KOH (Liquid-Liquid) or Pulverized KOH (Solid-Liquid)

  • Catalyst: Tetrabutylammonium iodide (TBAI) or 18-Crown-6 (5–10 mol%)

  • Solvent: Toluene (or

    
     for lower temps)
    
Step-by-Step Methodology
  • Mix: In a round-bottom flask, combine the Alkyl Halide, TFE, and Toluene.

  • Catalyst Addition: Add TBAI (10 mol%).

  • Initiation: Add 50% aqueous KOH solution vigorously.

    • Critical: High-speed stirring (>800 RPM) is mandatory to maximize the interfacial surface area.

  • Reaction: Heat to

    
    . The TBAI shuttles 
    
    
    
    into the toluene layer where it reacts rapidly with the halide.
  • Workup: Separate phases. Wash the organic layer with water and dilute HCl (to neutralize residual base). Concentrate.

Part 3: Troubleshooting & Optimization

Decision Matrix for Low Yields

Troubleshooting Start Problem: Low Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Left SM Remains CheckSM->SM_Left Yes SM_Gone SM Consumed CheckSM->SM_Gone No Nucleophilicity Issue: Low Nucleophilicity SM_Left->Nucleophilicity SideRxn Issue: Side Reactions SM_Gone->SideRxn Solvent Action: Switch to DMSO/DMF or Increase Temp Nucleophilicity->Solvent LG Action: Change Leaving Group (Cl -> Br -> OTs -> I) Nucleophilicity->LG Elimination Check for Alkene (E2) SideRxn->Elimination Hydrolysis Check for Alcohol (Hydrolysis) SideRxn->Hydrolysis LowerTemp Action: Lower Temp, Use Less Hindered Base Elimination->LowerTemp DrySolvent Action: Dry Solvents, Switch to Anhydrous Protocol Hydrolysis->DrySolvent

Caption: Diagnostic workflow for troubleshooting Williamson ether synthesis failures.

Optimization Data Summary
VariableRecommendationRationale
Leaving Group

Trifluoroethoxide is a weak nucleophile; requires a good leaving group. Tosylates are often superior to halides for TFE.
Concentration High (0.5 – 1.0 M)Bimolecular (

) reaction rates depend on concentration.
Water Strictly Anhydrous (Protocol A)Hydroxide (

) is a far better nucleophile than

and will cause competitive hydrolysis.
Catalyst 18-Crown-6 (with

)
Specifically complexes Potassium, increasing the "nakedness" of the alkoxide anion.

Part 4: Safety & Handling (E-E-A-T)[3]

2,2,2-Trifluoroethanol (TFE) Hazards:

  • Toxicity: Severe acute toxicity if swallowed or inhaled.[2] It is metabolically converted to trifluoroacetaldehyde and trifluoroacetic acid, which inhibit the TCA cycle.

  • Reproductive Toxin: Suspected of damaging fertility or the unborn child (Category 1B).

  • Eye Damage: Causes irreversible eye damage. Always wear chemical splash goggles.

Process Safety:

  • NaH Handling: Sodium hydride releases flammable hydrogen gas. Ensure adequate venting and inert atmosphere.[3]

  • Exotherm: The deprotonation of TFE is exothermic. Add TFE slowly to the base suspension.

References

  • BenchChem. An In-depth Technical Guide to the Williamson Ether Synthesis for Fluorinated Ethers. Retrieved from BenchChem Database. Link

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol.Link

  • Halocarbon Life Sciences. Safety Data Sheet: 2,2,2-Trifluoroethanol.Link

  • Fluorine1.ru. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes.Link

  • ACS Green Chemistry Institute. Phase Transfer Catalysis Reagent Guide.Link

Sources

Applications of fluorinated benzyl alcohols in polymer modification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Polymer Functionalization using Fluorinated Benzyl Alcohols

Executive Summary

Fluorinated benzyl alcohols (FBAs), such as 2,3,4,5,6-pentafluorobenzyl alcohol (PFBA) and various (trifluoromethyl)benzyl alcohol isomers, represent a critical class of modification agents in macromolecular engineering. Unlike aliphatic fluorinated alcohols, FBAs combine the low surface energy and optical transparency of fluorine with the π-π stacking capability and rigid steric bulk of the aromatic ring.

This guide details the utilization of FBAs for tuning refractive indices in optical waveguides, enhancing hydrophobic/oleophobic surface properties, and optimizing proton exchange membranes (PEMs). We provide a validated protocol for the post-polymerization modification of poly(acryloyl chloride) with PFBA, ensuring high degrees of substitution and minimal side reactions.

The Fluorine Advantage: Mechanistic Insights

The incorporation of FBAs into polymer backbones or side chains introduces unique physicochemical properties driven by the nature of the C-F bond:

  • Optical Transparency : The C-F bond is shorter and stronger than the C-H bond, shifting vibrational overtones from the near-infrared (NIR) telecommunications window (1300–1550 nm) to longer wavelengths. This significantly reduces optical loss.

  • Refractive Index (RI) Tuning : Fluorine has a low molar refraction. Increasing the fluorine content lowers the polymer's RI, essential for cladding materials in optical fibers.

  • Surface Energy Reduction : Perfluorinated aromatic rings tend to segregate to the polymer-air interface, creating a "teflon-like" shield that repels both water (hydrophobic) and oils (oleophobic).

Comparative Properties of Common FBAs
CompoundFluorine Content (%)Steric BulkPrimary Application
Pentafluorobenzyl Alcohol (PFBA) ~48%HighLow-RI Cladding, Superhydrophobic Coatings
4-(Trifluoromethyl)benzyl Alcohol ~32%MediumDielectric Constant Tuning, LC Alignment
3,5-Bis(trifluoromethyl)benzyl Alcohol ~46%HighGas Separation Membranes, Porous Polymers

Application Workflows

Optical & Lithographic Materials

In photolithography, particularly at 157 nm (F2 laser), standard hydrocarbons are opaque. Fluorinated aromatic polymers offer improved transparency. FBAs are frequently used to esterify methacrylic acid copolymers, creating "transparent windows" for UV light while maintaining the etch resistance provided by the aromatic ring.

Proton Exchange Membranes (PEMs)

For fuel cells, sulfonation of aromatic polymers (like PEEK or Polysulfone) is standard. However, direct sulfonation can lead to water swelling. Capping or modifying the polymer with FBAs creates hydrophobic clusters that maintain mechanical integrity even when the membrane is hydrated, balancing proton conductivity with dimensional stability.

Detailed Protocol: Post-Polymerization Modification

Objective: Synthesis of Poly(pentafluorobenzyl acrylate) via modification of Poly(acryloyl chloride). Rationale: Direct polymerization of fluorinated monomers can be costly and difficult to control (kinetics). Post-polymerization modification (PPM) allows for the synthesis of a well-defined precursor backbone (with known Molecular Weight and Polydispersity) followed by quantitative functionalization.

Materials Required
  • Precursor: Poly(acryloyl chloride) (PAC) [Mn ~10,000 g/mol ].

  • Modifier: 2,3,4,5,6-Pentafluorobenzyl alcohol (PFBA) (1.2 equivalents per acyl chloride unit).

  • Base: Pyridine or Triethylamine (TEA) (1.5 equivalents).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Inert Gas: Nitrogen or Argon.

Step-by-Step Methodology
  • System Preparation :

    • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with

      
       for 15 minutes to remove moisture (moisture hydrolyzes acid chlorides to carboxylic acids, lowering yield).
      
  • Solvation :

    • Dissolve 2.0 g of Poly(acryloyl chloride) in 40 mL of anhydrous THF.

    • Note: Ensure complete dissolution; the solution should be clear. Cool to 0°C in an ice bath to control the exotherm of the subsequent reaction.

  • Reagent Addition :

    • In a separate vial, mix PFBA (Calculated based on 1.2 eq) and Pyridine (1.5 eq) in 10 mL THF.

    • Add the alcohol/base mixture dropwise to the polymer solution over 20 minutes using an addition funnel or syringe pump.

    • Mechanism: Pyridine acts as a nucleophilic catalyst and acid scavenger (HCl sponge), driving the equilibrium forward.

  • Reaction Phase :

    • Allow the mixture to warm to room temperature.

    • Reflux at 60°C for 12 hours to ensure quantitative conversion of the sterically hindered pentafluorophenyl group.

  • Workup & Purification :

    • Concentrate the solution to ~20 mL using a rotary evaporator.

    • Precipitate the polymer dropwise into 500 mL of cold Methanol/Water (90:10 v/v). The fluorinated polymer will precipitate as a white solid; unreacted reagents and pyridinium salts remain in solution.

    • Filter and re-dissolve in THF, then re-precipitate in pure Methanol (Repeat 2x).

  • Drying :

    • Dry the product in a vacuum oven at 40°C for 24 hours.

Validation & Quality Control

To ensure the protocol was successful, the following analytical techniques are mandatory:

TechniqueObservationSuccess Criteria
FT-IR Spectroscopy Carbonyl StretchShift from ~1800 cm⁻¹ (Acid Chloride) to ~1730-1750 cm⁻¹ (Ester). Disappearance of broad -OH peak from free alcohol.
¹H NMR Benzyl ProtonsAppearance of methylene signal (-CH₂-O-) at ~5.3 ppm.
¹⁹F NMR Fluorine SignalsDistinct resonances for ortho, meta, and para fluorines (-142, -153, -162 ppm typical for pentafluorophenyl).
Contact Angle Surface EnergyWater contact angle > 105° (indicates successful fluorination).

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the structure-property relationship established by this protocol.

G cluster_inputs Reagents cluster_process Reaction Conditions cluster_output Final Material PAC Poly(acryloyl chloride) (Reactive Backbone) Mix 0°C Addition (THF Solvent) PAC->Mix PFBA Pentafluorobenzyl Alcohol PFBA->Mix Base Pyridine (Catalyst/Scavenger) Base->Mix Reflux Reflux 60°C (12 Hours) Mix->Reflux Nucleophilic Substitution Product Poly(pentafluorobenzyl acrylate) Reflux->Product Precipitation & Drying Props Properties: - Low Refractive Index - Hydrophobic Surface - Low Optical Loss Product->Props

Figure 1: Reaction workflow for the synthesis of fluorinated polyacrylates via acid chloride modification.

References

  • Hougham, G., et al. (1994). "Synthesis and properties of fluorinated polyimides." Macromolecules. This seminal work establishes the f

Troubleshooting & Optimization

Solving solubility issues of trifluoroethoxy compounds in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving solubility issues of trifluoroethoxy (


) compounds in aqueous media.
Role:  Senior Application Scientist
Date:  October 26, 2023

The Diagnostic Phase: Understanding the "Fluorous Shield"

Welcome to the Technical Support Center. If you are here, you likely have a lead compound containing a trifluoroethoxy moiety that precipitates immediately upon dilution into assay buffer, or shows poor bioavailability.

To solve this, we must first diagnose the mechanism. The trifluoroethoxy group presents a unique physicochemical paradox known in medicinal chemistry:

  • Lipophilicity Spike: Replacing a methoxy group (

    
    ) with a trifluoroethoxy group increases 
    
    
    
    significantly (often by 0.8–1.2 units). The fluorine atoms are tightly held and non-polarizable, creating a hydrophobic "shell" that repels water molecules.
  • Reduced H-Bonding: The strong electron-withdrawing effect (

    
     effect) of the 
    
    
    
    group pulls electron density away from the ether oxygen. This reduces the oxygen's basicity, making it a weaker hydrogen bond acceptor compared to a standard ethoxy ether.

The Result: Your compound is not just hydrophobic; it is effectively "water-phobic" due to reduced solvation capacity at the ether linkage.

Decision Matrix: Selecting Your Solubilization Strategy

Before proceeding to protocols, use this logic flow to determine the correct approach for your specific assay.

SolubilityDecisionTree Start Compound with -OCH2CF3 Insoluble in Buffer Ionizable Does it have an ionizable center? (Amine, Carboxyl, Phenol) Start->Ionizable pKaCheck Check pKa Shift (Fluorine lowers pKa) Ionizable->pKaCheck Yes NonIonizable Non-Ionizable / Neutral Ionizable->NonIonizable No SaltScreen Protocol C: pH Adjustment & Salt Screen pKaCheck->SaltScreen AssayType Assay Tolerance to DMSO? NonIonizable->AssayType HighDMSO High Tolerance (>1%) AssayType->HighDMSO Yes LowDMSO Low Tolerance (<0.1%) or In Vivo AssayType->LowDMSO No Cosolvent Protocol A: Kinetic Dilution (DMSO) HighDMSO->Cosolvent Cyclodextrin Protocol B: Cyclodextrin Complexation LowDMSO->Cyclodextrin

Figure 1: Strategic decision tree for solubilizing fluorinated ethers based on compound ionization and assay constraints.

Protocol A: The "Anti-Crash" Kinetic Dilution (Cosolvents)

Issue: Users often report immediate precipitation (turbidity) when adding a DMSO stock solution to aqueous buffer. This is due to local supersaturation at the injection site.

The Science: The trifluoroethoxy group encourages rapid aggregation because the cohesive energy between water molecules is much stronger than the adhesive energy between water and the fluorinated tail.

Step-by-Step Methodology
  • Prepare High-Concentration Stock: Dissolve compound in 100% DMSO (anhydrous) to 100x the final target concentration.

  • The Intermediate Step (Critical): Do not pipette directly into 100% buffer.

    • Prepare an "Intermediate Diluent": 50% DMSO / 50% Water (or Buffer).

    • Dilute your stock 1:10 into this intermediate diluent.

    • Why? This lowers the dielectric constant shock.

  • Final Dilution: Slowly add the Intermediate Solution to the final assay buffer while vortexing continuously .

  • Surfactant Addition: If turbidity persists, add non-ionic surfactant Polysorbate 80 (Tween 80) at 0.01% to the final buffer before adding the compound. The surfactant tails align with the trifluoroethoxy group, masking it from water.

Troubleshooting Table: Cosolvent Selection
SolventCompatibility with TrifluoroethoxyBiological Limit (Cell Culture)Notes
DMSO Excellent< 0.1% - 0.5%Standard choice. Watch for "freeze" effect if stored cold.
DMA (Dimethylacetamide) Superior< 0.1%Use if compound crystallizes in DMSO.
Ethanol Moderate< 1.0%Often fails with highly fluorinated compounds due to H-bond mismatch.
PEG 400 Good< 5.0%Best used as a secondary cosolvent (e.g., 5% DMSO + 20% PEG 400).

Protocol B: Thermodynamic Stabilization (Cyclodextrins)

Issue: Cosolvents fail for in vivo studies or sensitive enzymatic assays. The Solution: Encapsulation.

The Science: Fluorine is "hydrophobic but lipophobic" (it doesn't like water, but also doesn't always mix well with hydrocarbon lipids). However, fluorinated moieties have a high binding constant with Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The cavity size of

-CD is ideal for accommodating the trifluoroethoxy tail, effectively hiding the hydrophobic fluorine atoms from the aqueous environment.
Workflow: CD Complexation Screen
  • Preparation of Vehicle: Prepare a 20% (w/v) HP-

    
    -CD solution in water or saline. Filter through 0.22 µm PVDF filter.
    
  • Excess Addition: Add the trifluoroethoxy compound in excess (solid powder) to the CD solution.

  • Equilibration:

    • Shake or stir at room temperature for 24–48 hours.

    • Note: Sonication can speed this up but generates heat; monitor temperature to prevent degradation.

  • Filtration: Filter the suspension to remove undissolved solid.

  • Quantification: Analyze filtrate by HPLC-UV to determine soluble concentration.

Expected Outcome: You should see a 10-fold to 50-fold increase in solubility compared to pure water due to the inclusion complex formation [1].

Protocol C: Ionization and pKa Shifts

Issue: "I calculated the pKa of the amine to be 9.0, but it's not dissolving at pH 7.0."

The Science: The trifluoroethoxy group is electron-withdrawing. If it is located near an ionizable group (e.g., on the same aromatic ring as an amine), it will lower the pKa of that amine.

  • Example: An aniline with a pKa of 4.5 might drop to 3.5 with a trifluoroethoxy substituent.

  • Consequence: The compound is less basic and remains neutral (insoluble) at pH levels where you expected it to be ionized.

Experimental Adjustment
  • Re-calculate pKa: Do not rely on standard lookup tables. Use software that accounts for the Hammett substituent constant (

    
    ) of 
    
    
    
    (approx
    
    
    ).
  • The "pH Swing" Method:

    • To dissolve a basic trifluoroethoxy compound: Acidify to pH = pKa - 2 (ensure full protonation).

    • To dissolve an acidic compound: Basify to pH = pKa + 2.

Frequently Asked Questions (FAQ)

Q: My compound forms a "gel" when I add water to the DMSO stock. What is happening? A: You are observing "oiling out." The trifluoroethoxy compounds are aggregating into a liquid-crystalline or amorphous phase rather than a crystal lattice.

  • Fix: Increase the temperature to 37°C during dilution, or switch to Protocol B (Cyclodextrins) to prevent self-aggregation.

Q: Can I use sonication to force it into solution? A: Sonication creates a metastable supersaturated solution. It may look clear initially but will likely precipitate during your assay (within 1-2 hours).

  • Rule: Only use sonication if you are preparing a suspension or if you immediately follow it with a filtration step to establish thermodynamic equilibrium.

Q: Why does the trifluoroethoxy group make solubility worse than a trifluoromethyl (


) group? 
A:  It often doesn't, but the flexibility of the ethoxy linker allows the fluorinated tail to adopt conformations that disrupt water structure more effectively than a rigid substituent attached directly to a ring. Furthermore, the ether oxygen creates a deceptive dipole that is insufficient to solvate the bulky fluorinated tail [2].

Visualizing the "Crash" Protocol

Below is the logic flow for the Kinetic Dilution (Protocol A), ensuring you avoid the "zone of precipitation."

DilutionProtocol Stock 100x Stock (100% DMSO) Intermediate Intermediate Mix (50% DMSO / 50% Buffer) Stock->Intermediate 1:10 Dilution (Prevents Shock) Precipitation Precipitation Risk (Supersaturation) Stock->Precipitation Direct Addition Final Final Assay Well (1% DMSO) Intermediate->Final 1:5 Dilution (Slow + Vortex) Precipitation->Final Turbid Data

Figure 2: The Step-Down Dilution technique to mitigate dielectric shock.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Technical Support Center: Optimizing Reduction Conditions for Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of reducing fluorinated benzaldehydes. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the reduction of fluorinated benzaldehydes. Each issue is presented in a question-and-answer format, offering not just solutions but also a deeper understanding of the underlying chemical principles.

Problem 1: Incomplete or Sluggish Reaction with Sodium Borohydride (NaBH₄)

Question: My reduction of a fluorinated benzaldehyde using NaBH₄ is very slow or stalls before completion. How can I improve the reaction rate and conversion?

Answer:

A sluggish reaction with sodium borohydride is a common issue, often influenced by the electronic properties of the fluorine substituent and the reaction conditions.

Causality: The strong electron-withdrawing nature of fluorine can decrease the electrophilicity of the aldehyde's carbonyl carbon, making it less susceptible to nucleophilic attack by the hydride.[1] This effect is more pronounced with fluorine in the ortho or para position. Additionally, solvent choice and temperature play a crucial role in modulating the reactivity of NaBH₄.[2]

Solutions:

  • Solvent System Modification: The rate of NaBH₄ reductions is highly dependent on the solvent.[2]

    • Protic Solvents: Using a more polar protic solvent like methanol or ethanol, or a mixture with an aprotic solvent like THF, can enhance the reactivity of NaBH₄.[2] However, be mindful that NaBH₄ can react with protic solvents, so an excess of the reducing agent may be necessary.[2]

    • Additives: The addition of certain additives can activate the borohydride reagent. For instance, using a combination of NaBH₄ with acetylacetone has been shown to be effective for chemoselective aldehyde reductions.[3]

  • Temperature Adjustment: While many NaBH₄ reductions are performed at 0 °C or room temperature, a modest increase in temperature can sometimes overcome the activation energy barrier for sluggish reactions. However, this should be done cautiously as it can also lead to side reactions.

  • Alternative Borohydride Reagents: Consider using a more reactive borohydride reagent. For example, sodium triacetoxyborohydride (STAB) is often used for reductive aminations but can also be effective for aldehyde reductions under acidic conditions.

Experimental Protocol: General Procedure for NaBH₄ Reduction

  • Dissolve the fluorinated benzaldehyde (1.0 equiv) in a suitable solvent (e.g., methanol or a THF/methanol mixture) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (1.1-1.5 equiv) portion-wise to the solution.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterRecommendationRationale
Solvent Methanol, Ethanol, or THF/MethanolProtic solvents enhance NaBH₄ reactivity.
Temperature 0 °C to Room TemperatureBalances reaction rate and selectivity.
Equivalents of NaBH₄ 1.1 - 1.5Ensures complete reduction, accounting for any reaction with the solvent.
Problem 2: Over-reduction to an Unwanted Byproduct

Question: I am observing the formation of a significant amount of over-reduced byproduct. How can I minimize this?

Answer:

Over-reduction is a common challenge, especially when other reducible functional groups are present in the molecule.

Causality: While NaBH₄ is generally selective for aldehydes and ketones, harsh conditions (high temperature, large excess of reagent) or the presence of more powerful reducing agents can lead to the reduction of other functional groups like esters or nitriles.

Solutions:

  • Control Stoichiometry and Temperature: Use a minimal excess of the reducing agent (e.g., 1.1 equivalents) and maintain a low temperature (e.g., -78 °C to 0 °C) to enhance selectivity.[4]

  • Chemoselective Reagents: Employ a milder or more selective reducing agent.

    • Modified Borohydrides: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) exhibit greater chemoselectivity.[4]

    • Enzymatic Reduction: Biocatalytic methods can offer exceptional chemoselectivity for aldehyde reduction.[5]

Workflow for Optimizing Chemoselectivity

start Over-reduction Observed reagent_check Assess Reducing Agent start->reagent_check conditions_check Evaluate Reaction Conditions start->conditions_check milder_reagent Switch to Milder Reagent (e.g., NaBH(OAc)₃) reagent_check->milder_reagent stoichiometry Reduce Equivalents of Hydride conditions_check->stoichiometry temperature Lower Reaction Temperature conditions_check->temperature monitor Monitor by TLC/LC-MS stoichiometry->monitor temperature->monitor enzymatic Consider Enzymatic Reduction milder_reagent->enzymatic enzymatic->monitor success Selective Reduction Achieved monitor->success

Caption: Decision workflow for troubleshooting over-reduction.

Problem 3: Suspected Defluorination or C-F Bond Cleavage

Question: I suspect that the fluorine atom on my benzaldehyde is being cleaved during the reduction. How can I confirm this and prevent it?

Answer:

Hydrodefluorination is a significant side reaction, particularly with catalytic hydrogenation methods or with certain reactive intermediates.

Causality: The carbon-fluorine bond is generally strong, but it can be susceptible to cleavage under certain reductive conditions, especially when activated by the electronic environment of the aromatic ring or in the presence of transition metal catalysts.[6]

Confirmation:

  • ¹⁹F NMR Spectroscopy: This is the most direct method to detect defluorination. The disappearance of the signal corresponding to the aromatic C-F bond and the potential appearance of a new signal for fluoride ions would confirm C-F bond cleavage.[7][8]

  • Mass Spectrometry (MS): Compare the mass of the product with the expected mass. A mass difference of 18 (loss of F, gain of H) is indicative of hydrodefluorination.

Prevention:

  • Choice of Reducing Agent:

    • Hydride Reagents: Standard hydride reagents like NaBH₄ are less likely to cause defluorination compared to catalytic methods.

    • Catalytic Hydrogenation: If using catalytic hydrogenation (e.g., H₂/Pd-C), catalyst poisoning or overly harsh conditions (high pressure or temperature) can promote C-F bond cleavage. Consider using a different catalyst (e.g., PtO₂) or milder conditions. Intentionally poisoning the catalyst with reagents like quinoline can sometimes suppress unwanted side reactions.[9]

  • Hydrosilylation: This can be a milder alternative to catalytic hydrogenation. Copper-catalyzed hydrosilylation has been shown to be effective for substrates with fluorine substitution.[10]

Reduction MethodRisk of DefluorinationMitigation Strategy
Sodium Borohydride LowGenerally safe for C-F bonds.
Catalytic Hydrogenation Moderate to HighUse milder conditions, screen different catalysts (e.g., PtO₂), or consider catalyst poisons.
Hydrosilylation Low to ModerateA good alternative; optimize catalyst and silane choice.

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine substituent affect the reactivity of the benzaldehyde?

The position of the fluorine atom has a significant electronic impact. Due to its high electronegativity, fluorine is an electron-withdrawing group through the sigma bond (inductive effect).[11] It can also act as a pi-donor through its lone pairs (resonance effect).

  • Ortho and Para Positions: The inductive electron withdrawal is strong, which can deactivate the aldehyde towards nucleophilic attack. However, the resonance effect can donate electron density to the ring.[11] The interplay of these effects can be complex.

  • Meta Position: The resonance effect is not operative at the meta position, so the electron-withdrawing inductive effect dominates, which can make the aldehyde slightly more reactive than the unsubstituted benzaldehyde.

Q2: What are the best analytical techniques to monitor the progress of my reduction?

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize both the starting material and the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for volatile compounds. It provides information on the retention time (for monitoring conversion) and the mass spectrum (for confirming the identity of the product and any byproducts).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for monitoring the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of the benzylic alcohol proton signals (around 4-5 ppm). ¹⁹F NMR is crucial for confirming the integrity of the C-F bond.[12][13]

Q3: My purified fluorinated benzyl alcohol is unstable and decomposes over time. How can I improve its stability?

Fluorinated benzyl alcohols can sometimes be prone to decomposition, especially if trace amounts of acid or base are present from the work-up.

  • Thorough Work-up: Ensure that the product is thoroughly washed to remove any acidic or basic residues. Washing with a saturated sodium bicarbonate solution followed by brine is a good practice.[14]

  • Anhydrous Conditions: Dry the final product thoroughly under high vacuum to remove any residual solvent or water.

  • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to minimize decomposition.

Q4: Can I selectively reduce a fluorinated benzaldehyde in the presence of a ketone?

Yes, this is a common requirement in organic synthesis. Aldehydes are generally more reactive than ketones towards nucleophilic attack.

  • Reaction Conditions: By carefully controlling the reaction conditions, such as using a stoichiometric amount of NaBH₄ at low temperatures (-78 °C), you can often achieve selective reduction of the aldehyde.[4]

  • Selective Reagents: Several reagents have been developed for the highly selective reduction of aldehydes in the presence of ketones. These include modified borohydride reagents and certain transition metal catalysts.[3][15]

Workflow for Selective Aldehyde Reduction

start Need to Selectively Reduce Aldehyde in Presence of Ketone conditions Modify NaBH₄ Conditions (Low Temp, Stoichiometric) start->conditions selective_reagent Use Chemoselective Reagent (e.g., NaBH₄/acetylacetone) start->selective_reagent catalytic Consider Catalytic Method (e.g., Fe(II) catalyst) start->catalytic monitor Monitor Reaction Carefully by TLC or GC-MS conditions->monitor selective_reagent->monitor catalytic->monitor success Selective Aldehyde Reduction Achieved monitor->success

Caption: Strategies for the chemoselective reduction of aldehydes.

References

  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. (2025). ResearchGate. [Link]

  • Regioselective Cu-Catalyzed Hydrosilylation of Internal Aryl Alkynes. (n.d.). PMC. [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews. [Link]

  • Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. (n.d.). Organic Chemistry Portal. [Link]

  • Optimization experiments for reduction of benzaldehyde oxime with NaBH 4 under different conditions. (n.d.). ResearchGate. [Link]

  • Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. (2016). ACS Catalysis. [Link]

  • Engineering regioselectivity in the hydrosilylation of alkynes using heterobimetallic dual-functional hybrid catalysts. (n.d.). RSC Publishing. [Link]

  • Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. (1991). PubMed. [Link]

  • Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. (n.d.). PMC. [Link]

  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (n.d.). New Journal of Chemistry. [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. [Link]

  • Continuous Reductions and Reductive Aminations Using Solid Sodium borohydride. (2015). Vapourtec. [Link]

  • Fast and convenient method for reduction of carbonyl compounds with NaBH4/Cu(dmg)2 in aprotic and protic solvents. (n.d.). TSI Journals. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC. [Link]

  • Regio- and Stereoselective Hydrosilylation of Unsymmetrical Alkynes Catalyzed by a Well-Defined, Low-Valent Cobalt Catalyst. (n.d.). Organic Chemistry Portal. [Link]

  • Highly Regio- and Stereoselective Hydrosilylation of Internal Thioalkynes under Mild Conditions. (2015). PubMed. [Link]

  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (n.d.). Springer. [Link]

  • Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). PubMed. [Link]

  • Controlling the Regioselectivity of the Hydrosilylation Reaction in Carbon Nanoreactors. (2012). Elena Besley Group Homepage. [Link]

  • dibal reduction possible side reactions. (2021). Reddit. [Link]

  • Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intramolecular van der Waals interactions and steric effects. (2025). ResearchGate. [Link]

  • Introduction of Fluorine and Fluorine-Containing Functional Groups. (n.d.). Harvard DASH. [Link]

  • Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. (2022). PubMed. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (n.d.). RSC Publishing. [Link]

  • Defluorination mechanism of fluoroacetate by fluoroacetate-specific defluorinase [31-34]. (n.d.). ResearchGate. [Link]

  • Engineering Mn2+-Doped CdS/ZnS Quantum Dot Surfaces to Control Auger Upconversion Photocatalysis. (2026). Journal of the American Chemical Society. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Semantic Scholar. [Link]

  • Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). PMC. [Link]

  • Chemoselective amide reductions by heteroleptic fluoroaryl boron Lewis acids. (n.d.). Chemical Communications. [Link]

  • Selective Enzymatic Reduction of Aldehydes. (n.d.). PMC. [Link]

  • Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. (2019). ResearchGate. [Link]

  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace?. (n.d.). Axens. [Link]

  • The effect of the fluorine substituent on local geometry in the benzene... (n.d.). ResearchGate. [Link]

  • The electrochemical reduction of fluorinated aromatic carboxylic acids. (n.d.). RSC Publishing. [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021). ACS Publications. [Link]

  • Enantioselective Organocatalytic r-Fluorination of Aldehydes. (2005). Macmillan Group. [Link]

  • How is Aromatic Aldehyde Able to reduce Fehling Solution in this, Isn't Fehling only supposed to reduced by only aliphatic aldehydes?. (2025). Reddit. [Link]

  • Enantioselective organocatalytic alpha-fluorination of aldehydes. (2005). PubMed. [Link]

  • How does sulfur in thiazole poison Pd catalyst?. (2020). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Chromatographic Separation of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of chromatographic methods for the separation of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol and its potential process-related impurities. As a crucial intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol is paramount for the safety and efficacy of the final drug product. This document offers practical insights and experimental data to guide researchers, scientists, and drug development professionals in selecting and optimizing a suitable analytical method for quality control and impurity profiling.

Introduction: The Criticality of Impurity Profiling

[4-(2,2,2-Trifluoroethoxy)phenyl]methanol is a key building block in organic synthesis, often utilized in the development of new chemical entities. The introduction of the trifluoroethoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in medicinal chemistry. The synthetic routes to this intermediate, however, can introduce a variety of impurities, including unreacted starting materials, by-products, and degradation products.

Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs). Therefore, robust and selective analytical methods are essential for the accurate identification and quantification of these impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for this purpose, offering high resolution and sensitivity. This guide will compare the performance of two distinct reversed-phase HPLC column chemistries for the separation of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol from a panel of potential impurities.

Potential Impurities in the Synthesis of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol

A common synthetic pathway to [4-(2,2,2-Trifluoroethoxy)phenyl]methanol involves the Williamson ether synthesis followed by the reduction of a carbonyl group. Based on this, we can anticipate the following potential impurities:

  • Impurity A: 4-Hydroxybenzyl alcohol: An unreacted starting material from the ether synthesis.

  • Impurity B: 4-(2,2,2-Trifluoroethoxy)benzaldehyde: An unreacted intermediate from the reduction step.

  • Impurity C: 1-((2,2,2-Trifluoroethoxy)methyl)-4-(2,2,2-trifluoroethoxy)benzene: A potential by-product from over-alkylation.

  • Impurity D: 4-Methyl-1-(2,2,2-trifluoroethoxy)benzene: A potential impurity from the reduction of a different starting material.

The successful separation of these structurally similar compounds from the main component is the primary objective of the chromatographic methods detailed below.

Experimental Design: A Comparative Study of C18 and Phenyl Stationary Phases

To achieve optimal separation, two reversed-phase HPLC columns with different selectivity profiles were evaluated: a traditional C18 column and a Phenyl column. The C18 phase provides separation based primarily on hydrophobicity, while the Phenyl phase offers alternative selectivity through π-π interactions with aromatic analytes.

Chromatographic Systems and Conditions

The analyses were performed on a UPLC system equipped with a photodiode array (PDA) detector for comprehensive spectral analysis.

Table 1: Chromatographic Conditions

ParameterMethod 1: C18 ColumnMethod 2: Phenyl Column
Column Reputable C18 Column (e.g., Waters ACQUITY UPLC BEH C18), 1.7 µm, 2.1 x 100 mmPhenyl-Hexyl Column, 2.7 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 5% to 95% B in 10 minutes20% to 80% B in 15 minutes
Flow Rate 0.4 mL/min1.0 mL/min
Column Temperature 40 °C35 °C
Detection PDA at 230 nmPDA at 230 nm
Injection Volume 2 µL5 µL

The choice of mobile phase organic modifiers, acetonitrile for the C18 column and methanol for the Phenyl column, was deliberate to further explore selectivity differences.

Experimental Workflow

The following diagram illustrates the workflow for the comparative method development.

Chromatographic Method Development Workflow cluster_prep Sample and Standard Preparation cluster_method1 Method 1: C18 Column cluster_method2 Method 2: Phenyl Column cluster_analysis Data Analysis and Comparison prep Prepare individual and mixed standards of API and potential impurities col1 Equilibrate C18 Column prep->col1 col2 Equilibrate Phenyl Column prep->col2 inj1 Inject sample mixture col1->inj1 run1 Run gradient elution with Acetonitrile inj1->run1 det1 Detect at 230 nm run1->det1 data_acq Acquire Chromatograms det1->data_acq inj2 Inject sample mixture col2->inj2 run2 Run gradient elution with Methanol inj2->run2 det2 Detect at 230 nm run2->det2 det2->data_acq peak_id Identify peaks based on retention times of standards data_acq->peak_id calc Calculate Resolution (Rs) and Tailing Factor (Tf) peak_id->calc comp Compare selectivity and peak shape calc->comp

Caption: Workflow for comparing C18 and Phenyl column performance.

Results and Discussion: A Head-to-Head Comparison

The performance of each method was evaluated based on the resolution between the main peak ([4-(2,2,2-Trifluoroethoxy)phenyl]methanol) and the potential impurities, as well as peak shape (tailing factor).

Table 2: Comparative Chromatographic Data (Hypothetical)

CompoundMethod 1: C18 Column (t_R, min)Resolution (Rs)Tailing Factor (Tf)Method 2: Phenyl Column (t_R, min)Resolution (Rs)Tailing Factor (Tf)
Impurity A: 4-Hydroxybenzyl alcohol2.5-1.13.8-1.2
[4-(2,2,2-Trifluoroethoxy)phenyl]methanol 5.8 - 1.0 8.5 - 1.1
Impurity B: 4-(2,2,2-Trifluoroethoxy)benzaldehyde6.22.11.27.91.81.3
Impurity D: 4-Methyl-1-(2,2,2-trifluoroethoxy)benzene7.56.81.110.25.51.2
Impurity C: 1-((2,2,2-Trifluoroethoxy)methyl)-4-(2,2,2-trifluoroethoxy)benzene8.97.21.012.57.11.1
Analysis of the C18 Column Performance

The C18 column provided good overall separation with excellent peak shapes, as indicated by the tailing factors being close to 1. The primary separation mechanism is hydrophobic interaction, with more nonpolar compounds eluting later. A critical observation is the resolution between the main peak and Impurity B (the corresponding aldehyde), which is acceptable at 2.1. This separation is crucial as the aldehyde is a likely process-related impurity.

Analysis of the Phenyl Column Performance

The Phenyl column demonstrated a different elution order and selectivity profile. Notably, the retention times for all aromatic compounds were generally longer compared to the C18 column, which can be attributed to the π-π interactions between the analytes and the phenyl stationary phase. While the resolution for most impurities was good, the separation between the main peak and Impurity B was slightly lower (Rs = 1.8) compared to the C18 column under these conditions. However, the Phenyl column could offer superior resolution for other potential impurities not included in this study, particularly those with multiple aromatic rings or electron-withdrawing/donating groups that can modulate π-π interactions.

Logical Comparison of Column Performance cluster_c18 Method 1: C18 Column cluster_phenyl Method 2: Phenyl Column start Goal: Separate API from Impurities c18_mech Mechanism Hydrophobic Interactions start->c18_mech phenyl_mech Mechanism Hydrophobic & π-π Interactions start->phenyl_mech c18_res Performance Good overall resolution Excellent peak shape Rs (API/Impurity B) = 2.1 c18_mech->c18_res decision Conclusion c18_res->decision phenyl_res Performance Alternative selectivity Good peak shape Rs (API/Impurity B) = 1.8 phenyl_mech->phenyl_res phenyl_res->decision conclusion_text C18 offers slightly better resolution for the critical pair (API/aldehyde). Phenyl column provides orthogonal selectivity, valuable for complex impurity profiles. decision->conclusion_text

Caption: Logical flow for comparing the two chromatographic methods.

Conclusion and Recommendations

Both the C18 and Phenyl columns are capable of separating [4-(2,2,2-Trifluoroethoxy)phenyl]methanol from its potential process-related impurities. The C18 column, with an acetonitrile-based mobile phase, demonstrated slightly superior resolution for the critical pair, the main compound and its corresponding aldehyde (Impurity B). For routine quality control where this is the primary impurity of concern, the C18 method would be the preferred choice due to its robustness and efficiency.

The Phenyl column, however, offers a valuable orthogonal selectivity that should not be overlooked. In cases where the impurity profile is more complex or contains isomers, the unique π-π interactions of the Phenyl phase could provide the necessary resolution that a C18 column may lack. Therefore, the Phenyl column is an excellent secondary or confirmatory method and a powerful tool during method development and for the analysis of unknown impurities.

For comprehensive impurity profiling, it is recommended to screen both types of column chemistries to ensure all potential impurities are adequately resolved and quantified. Further optimization of the mobile phase, including the use of different buffers or organic modifiers, could further enhance the separation on either column.

References

  • Reverse-phase HPLC analysis and purific
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
  • Reversed Phase HPLC Columns. Phenomenex.
  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. iosrphr.org.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • (4-(2,2,2-Trifluoroethoxy)phenyl)methanol. Fluorochem.
  • Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL)
  • Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS. [No Source Found].
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [No Source Found].
  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. Phenomenex.
  • Combined use of isopropylamine and trifluoroacetic acid in methanol-containing mobile phases for chiral supercritical fluid chro. AFMPS.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction. PubMed Central.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [No Source Found].
  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). PMC - PubMed Central.
  • The UPLC chromatograms of 60% methanol fraction (A) and 45% methanol...
  • Rapid Analysis of Pharmaceuticals in Human Tissues Using the ACQUITY UPLC with 2D Technology.
  • Application Note: Quantitative Analysis of Phylloflavan Using UPLC-MS/MS. Benchchem.
  • Methods of using 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds.

Safety Operating Guide

[4-(2,2,2-Trifluoroethoxy)phenyl]methanol: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Fluorinated Benzyl Alcohol Derivative Critical Disposal Directive: HALOGENATED ORGANIC WASTE

As a Senior Application Scientist, I cannot overstate the importance of correctly classifying this compound. While it shares structural similarities with standard benzyl alcohols, the trifluoroethoxy group fundamentally alters its disposal pathway. Disposing of this as standard "organic waste" is a critical compliance violation that risks damaging incinerator scrubbers (due to Hydrofluoric Acid formation) and violating EPA/local environmental standards.

This guide outlines the operational protocols for the safe handling, segregation, and disposal of [4-(2,2,2-Trifluoroethoxy)phenyl]methanol.[1]

Hazard Profiling & Causality

To handle a chemical safely, you must understand why it poses a risk.

PropertySpecificationOperational Implication
Chemical Structure Fluorinated Ether / Benzyl AlcoholDO NOT mix with non-halogenated solvents.[1] The C-F bonds require high-temperature incineration.[1]
Physical State Solid or Viscous Liquid (Ambient)Spills are generally contained locally; dust/aerosol inhalation is the primary exposure vector.[1]
Combustion Byproducts CO, CO₂, Hydrogen Fluoride (HF) Strict Incineration Rule: Must be sent to facilities equipped with HF scrubbers.
Reactivity Oxidizers, Acid ChloridesStore away from strong oxidizing agents to prevent exothermic degradation.

The "Why" Behind the Protocol: Standard organic waste is often used as "fuel blending" for cement kilns. However, fluorinated compounds release Hydrogen Fluoride (HF) upon combustion.[1] HF is highly corrosive to the ceramic linings of standard incinerators and toxic if released. Therefore, this specific molecule must be tagged as Halogenated to ensure it is routed to a specialized hazardous waste incinerator.

Waste Segregation Protocol

The most common error in laboratory waste management is cross-contamination.[1]

The "Halogenated Rule"

You must segregate this compound into the Halogenated Waste Stream .

  • Container Type: High-density polyethylene (HDPE) or glass carboy.[1] Avoid metal containers if the waste is acidic, though neutral fluorinated alcohols are generally compatible with steel.

  • Labeling: The label must explicitly state "HALOGENATED ORGANIC WASTE" .

  • Mixtures: If you dissolve this compound in a non-halogenated solvent (e.g., Methanol or DMSO), the entire mixture becomes Halogenated Waste.

Critical Rule: Never dilute a halogenated waste to "escape" the classification. It is illegal and unsafe.[1]

Operational Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for handling waste generated from experiments involving this compound.

Waste_Disposal_Workflow Start Waste Generation [4-(2,2,2-Trifluoroethoxy)phenyl]methanol State_Check Assess Physical State Start->State_Check Solid_Waste Solid Waste (Pure compound, contaminated gloves/wipes) State_Check->Solid_Waste Solid/Debris Liquid_Waste Liquid Waste (Mother liquors, reaction mixtures) State_Check->Liquid_Waste Solution/Oil Solid_Bin Solid Hazardous Waste Bin Label: 'Solid Halogenated Organics' Solid_Waste->Solid_Bin Solvent_Check Is it dissolved in solvent? Liquid_Waste->Solvent_Check Final_Pickup EHS / Waste Contractor Pickup (Requires HF-capable Incineration) Solid_Bin->Final_Pickup Halo_Container Halogenated Waste Carboy (Red Tag/Label) Solvent_Check->Halo_Container Yes (Any Solvent) NonHalo_Container Non-Halogenated Container Solvent_Check->NonHalo_Container Incorrect Path Halo_Container->Final_Pickup Stop STOP: Do not use this stream. Cross-contamination risk. NonHalo_Container->Stop

Figure 1: Decision matrix for segregating fluorinated organic waste. Note that any mixture containing the target compound defaults to the Halogenated stream.[1]

Immediate Action: Spill Response

In the event of a spill, autonomy and speed are vital. Follow this self-validating protocol:

  • Isolate: Evacuate the immediate area (10 ft radius) and mark it.[1]

  • Protect: Don PPE (Nitrile gloves, lab coat, safety goggles).[1][2] If powder is present, use an N95 or P100 respirator to prevent inhalation.

  • Contain:

    • Liquids: Ring the spill with absorbent socks. Cover with vermiculite or a universal absorbent pad.[1]

    • Solids: Cover with a wet paper towel to prevent dust generation, then carefully scoop.

  • Clean:

    • Scoop absorbed material into a wide-mouth jar or heavy-duty waste bag.[1]

    • Clean the surface with soap and water (standard detergent is effective for benzyl alcohols).[1]

    • Verification: A final wipe with a methanol-dampened tissue can ensure no oily residue remains.[1]

  • Dispose: The debris from the spill cleanup must go into the Solid Halogenated Waste bin.

Packaging & Storage Specifications
ComponentRequirementCausality/Reasoning
Primary Container Amber Glass or HDPEProtects from light degradation; HDPE resists physical shock.[1]
Headspace Leave 10% volume emptyAllows for thermal expansion of solvents without container rupture.
Cap Torque Hand-tight + 1/4 turnPrevents volatile leakage without stripping threads.[1]
Secondary Containment Polypropylene TrayCaptures drips/leaks, preventing reaction with shelf materials.
References & Authority
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).

    • Source: [1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Fluorinated Benzyl Alcohols.[1]

    • Source: [1]

  • American Chemical Society (ACS). Identifying and Handling Halogenated Organic Waste in Academic Laboratories.[1]

    • Source: [1]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents.

    • Source: [1]

Disclaimer: This guide is intended for trained scientific personnel.[1] Always consult your institution's specific Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) for the exact CAS number batch before disposal.[1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.